molecular formula C10H9N3O B3359651 3-Methoxy-6-(pyridin-4-yl)pyridazine CAS No. 869852-08-4

3-Methoxy-6-(pyridin-4-yl)pyridazine

Cat. No.: B3359651
CAS No.: 869852-08-4
M. Wt: 187.2 g/mol
InChI Key: LYYUNCIPGYPZIY-UHFFFAOYSA-N
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Description

3-Methoxy-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group at the 3-position and a pyridinyl group at the 6-position. Pyridazine derivatives are known for their wide range of pharmacological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(pyridin-4-yl)pyridazine typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of β,γ-unsaturated hydrazones under copper-promoted 6-endo-trig cyclization conditions . The reaction conditions often involve mild temperatures and the use of copper catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

3-Methoxy-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyridinyl group enhances its potential as a pharmacologically active compound and differentiates it from other similar heterocycles .

Properties

IUPAC Name

3-methoxy-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYUNCIPGYPZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630547
Record name 3-Methoxy-6-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869852-08-4
Record name 3-Methoxy-6-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

63 ml of a 32% sodium methoxide solution in methanol are added to a solution of 57 g 3-Chloro-6-pyridin-4-yl-pyridazine in methanol, and the reaction mixture is stirred under reflux for 1.5 h. The solvent is removed under reduced pressure, the residue suspended in 0.7 L water and the pH adjusted to 7. Extraction with dichloromethane yielded 57 g 3-Methoxy-6-pyridin-4-yl-pyridazine, which is used without further purification.
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57 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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